3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine
CAS No.: 1448033-60-0
Cat. No.: VC5183764
Molecular Formula: C16H18N2O4S2
Molecular Weight: 366.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448033-60-0 |
---|---|
Molecular Formula | C16H18N2O4S2 |
Molecular Weight | 366.45 |
IUPAC Name | 3-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylpyridine |
Standard InChI | InChI=1S/C16H18N2O4S2/c19-23(20,15-7-2-1-3-8-15)13-14-6-5-11-18(14)24(21,22)16-9-4-10-17-12-16/h1-4,7-10,12,14H,5-6,11,13H2 |
Standard InChI Key | OLVOIVBGIWPGPW-UHFFFAOYSA-N |
SMILES | C1CC(N(C1)S(=O)(=O)C2=CN=CC=C2)CS(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Features
Core Architecture and Substituent Effects
The molecule comprises a pyridine ring substituted at the 3-position with a sulfonyl group, which is further connected to a pyrrolidine moiety. The pyrrolidine nitrogen is bonded to a second sulfonyl group bearing a phenylmethyl group. This arrangement creates a sterically crowded environment, particularly around the pyrrolidine nitrogen, which influences both synthetic strategies and conformational dynamics .
X-ray crystallographic data from analogous sulfonamide-pyrrolidine systems (e.g., 1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate) reveal that the sulfonyl groups adopt distinct spatial orientations to minimize steric clashes. In such structures, the pyrrolidine ring typically exists in an envelope conformation, with the sulfonyl-substituted nitrogen deviating from planarity by 15–20° . These observations suggest that 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine likely exhibits similar conformational flexibility, which may impact its intermolecular interactions.
Electronic Properties and Spectroscopic Signatures
The electron-withdrawing nature of the sulfonyl groups induces significant deshielding effects on adjacent protons, as evidenced by H NMR studies of related compounds. For instance, in 1-(phenylsulfonyl)piperidine, the protons adjacent to the sulfonamide nitrogen resonate at δ 3.25 ppm as a triplet (J = 6.8 Hz), while aromatic protons in the pyridine-3-sulfonyl moiety appear as multiplet signals between δ 7.84–8.87 ppm . These patterns provide diagnostic markers for verifying successful sulfonylation during synthesis.
Synthetic Methodologies
Key Intermediate: Pyridine-3-sulfonyl Chloride Hydrochloride
The synthesis of pyridine-3-sulfonyl derivatives typically begins with the preparation of pyridine-3-sulfonyl chloride hydrochloride, a versatile intermediate. As detailed in multiple protocols , this compound is synthesized via treatment of 3-pyridinesulfonic acid with phosphorus pentachloride (PCl) and phosphorus oxychloride (POCl) at 120–130°C for 8–15 hours, yielding the target in 81–91% efficiency (Table 1).
Table 1: Synthesis Optimization for Pyridine-3-sulfonyl Chloride Hydrochloride
Reagent Ratio (3-pyridinesulfonic acid:PCl) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
1:1.2 | 120 | 8 | 81 |
1:1.5 | 130 | 3.5 | 83 |
1:1.1 | 150 | 2 | 91 |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR analysis of intermediate 1-(phenylsulfonyl)pyrrolidine reveals characteristic signals:
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Pyrrolidine protons: δ 1.53–1.80 ppm (m, 6H), δ 3.25 ppm (t, J = 6.8 Hz, 4H)
In the final compound, the pyridine protons are expected to resonate as a doublet of doublets (δ 8.03–8.07 ppm) and singlets (δ 9.01 ppm) based on data from pyridine-3-sulfonyl derivatives .
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) of related bis-sulfonamides shows molecular ion peaks [M+H] with mass accuracy <5 ppm. Elemental analysis typically confirms C, H, N, and S content within 0.4% of theoretical values .
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